N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Description
N-[3-[2-(2-Methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a synthetic sulfonamide derivative featuring a dihydropyrazole core substituted with a 2-methoxyacetyl group at position 2, a 2-methylphenyl group at position 3, and a methanesulfonamide moiety attached to the phenyl ring at position 3 of the pyrazole. Computational studies highlight its robust binding affinity to MPXV DNA polymerase (DPol) and the A42R profilin-like protein, critical targets for viral replication .
Properties
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUIVFSFMFJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multi-step organic reactions. Key steps may include the formation of the pyrazole ring, functionalization of the phenyl group, and subsequent attachment of the methanesulfonamide.
Example Reaction Sequence:
Pyrazole Formation: : Cyclization reaction involving 2-(2-methylphenyl)hydrazine with ethyl acetoacetate under acidic conditions to form 3-(2-methylphenyl)-3,4-dihydropyrazole.
Phenyl Ring Functionalization: : Introduction of the methoxyacetyl group through electrophilic aromatic substitution.
Sulfonamide Introduction: : Final attachment of the methanesulfonamide group using sulfonamide precursors under controlled temperature and pH.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide undergoes various chemical reactions including:
Oxidation: : Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Can be reduced using agents such as sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Acidic or basic catalysts for facilitating substitution reactions
Major Products Formed
Oxidation or reduction of the compound primarily leads to the formation of derivatives with altered functional groups on the phenyl or pyrazole rings, potentially modifying its biological activity.
Scientific Research Applications
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has shown promise in various scientific research applications:
Chemistry: : Studied for its unique chemical properties and reactions.
Biology: : Potential inhibitor of specific enzymes due to its complex structure.
Medicine: : Investigated for anti-inflammatory and analgesic properties.
Industry: : Potential use in material science for developing novel compounds with specific functional properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely related to its interaction with molecular targets such as enzymes and receptors. It may bind to active sites, altering the conformation and activity of the target proteins, thereby modulating biological pathways.
Molecular Targets: : Enzymes involved in inflammatory pathways, receptors mediating pain response.
Pathways Involved: : Modulation of inflammatory and pain signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of this compound to other dihydropyrazole-based sulfonamides and related derivatives are critical for understanding its pharmacological profile. Below is a detailed comparison:
Structural Analogs
Key Findings
Antiviral Efficacy: The methoxyacetyl derivative exhibits the strongest binding to MPXV DPol (ΔG = -9.2 kcal/mol) compared to its benzoyl-substituted analog (-8.9 kcal/mol) . The methoxy group enhances hydrogen bonding with Leu631, while the 2-methylphenyl group stabilizes hydrophobic interactions.
Structural Flexibility :
- Substitutions at the pyrazole’s 2-position (e.g., methoxyacetyl vs. benzoyl) significantly impact binding affinity. Polar groups (methoxy) improve solubility and target engagement compared to bulkier aryl groups.
- The 3-position aryl substituent (2-methylphenyl vs. 4-methoxyphenyl) influences steric and electronic interactions with MPXV proteins .
Synthetic Utility :
- The isobutyryl derivative (851719-26-1) is primarily used as a pharmaceutical intermediate, highlighting the scaffold’s versatility in drug discovery .
Research Implications
- Therapeutic Potential: The methoxyacetyl derivative’s high binding affinity positions it as a lead candidate for MPXV treatment, though preclinical validation is required .
- SAR Insights : Modifications at the 2- and 3-positions of the dihydropyrazole core are critical for optimizing antiviral activity and pharmacokinetic properties.
Biological Activity
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key steps include:
- Formation of the pyrazole ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Acetylation : Introducing the methoxyacetyl group to enhance solubility and bioactivity.
- Final coupling : Attaching the methanesulfonamide moiety to the phenyl group.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including resistant strains like MRSA.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 0.5 µg/mL against Staphylococcus aureus .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit potent antibacterial properties, they also show varying levels of toxicity towards human cell lines.
| Compound | IC50 (µg/mL) | Remarks |
|---|---|---|
| Compound A | 7.0 | Effective against MRSA |
| Compound B | 9.15 | Least toxic in the series |
| Compound C | 8.5 | Moderate toxicity |
This table illustrates the balance between antimicrobial effectiveness and cytotoxicity, highlighting the need for further optimization in drug design.
Case Studies
- Case Study 1 : A study evaluated the effect of a closely related pyrazole derivative on biofilm formation in S. aureus. The compound demonstrated a minimum biofilm eradication concentration (MBEC) of 1 µg/mL, suggesting strong antibiofilm properties .
- Case Study 2 : Another investigation focused on the electrophysiological effects of related methanesulfonamide compounds in canine models, showing a significant increase in ventricular refractory period, which is crucial for antiarrhythmic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
